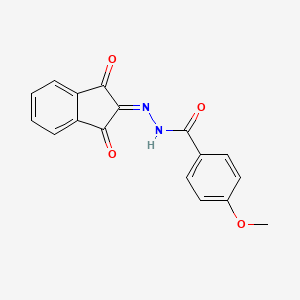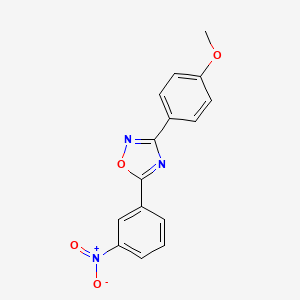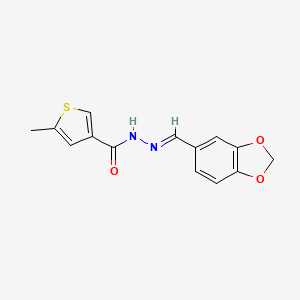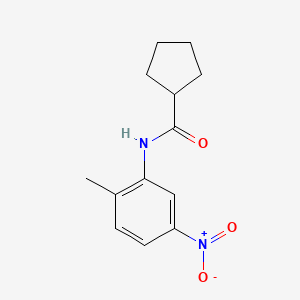
N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-methoxybenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-methoxybenzohydrazide, also known as LMK-235, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. LMK-235 has been shown to possess a wide range of biochemical and physiological effects, making it a promising tool for investigating various cellular processes.
作用机制
The exact mechanism of action of N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-methoxybenzohydrazide is not fully understood, but it is believed to act as a competitive inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell division. By inhibiting DHODH, N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-methoxybenzohydrazide disrupts the synthesis of pyrimidine nucleotides, leading to a decrease in cell proliferation.
Biochemical and Physiological Effects:
N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-methoxybenzohydrazide has been shown to have a wide range of biochemical and physiological effects, including its ability to inhibit cell proliferation, induce apoptosis, and modulate the immune response. Additionally, N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-methoxybenzohydrazide has been shown to have anti-inflammatory and neuroprotective effects, making it a promising tool for investigating the underlying mechanisms of various diseases.
实验室实验的优点和局限性
One of the main advantages of N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-methoxybenzohydrazide is its specificity for DHODH, which makes it a useful tool for investigating the role of DHODH in various cellular processes. Additionally, N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-methoxybenzohydrazide has been shown to have low toxicity, making it a safe tool for in vitro and in vivo experiments. However, one of the main limitations of N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-methoxybenzohydrazide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-methoxybenzohydrazide. One area of interest is its potential use in the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-methoxybenzohydrazide and its effects on various cellular processes. Finally, there is a need for the development of new methods for synthesizing and purifying N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-methoxybenzohydrazide, which could make it more widely available for scientific research.
合成方法
The synthesis of N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-methoxybenzohydrazide involves a multi-step process that has been described in detail in several research papers. One of the most commonly used methods involves the condensation of 4-methoxybenzohydrazide with 2-oxindole-3-acetic acid in the presence of a suitable catalyst. The resulting product is then purified using various chromatographic techniques to obtain pure N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-methoxybenzohydrazide.
科学研究应用
N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-methoxybenzohydrazide has been shown to have a wide range of scientific research applications, including its use as a tool for investigating various cellular processes. One of the most promising applications of N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-methoxybenzohydrazide is in the field of cancer research. N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-methoxybenzohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, N'-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-methoxybenzohydrazide has been shown to have anti-inflammatory and neuroprotective effects, making it a promising tool for investigating the underlying mechanisms of various diseases.
属性
IUPAC Name |
N-[(1,3-dioxoinden-2-ylidene)amino]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c1-23-11-8-6-10(7-9-11)17(22)19-18-14-15(20)12-4-2-3-5-13(12)16(14)21/h2-9H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOOESXMEBPJHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,3-dioxoinden-2-ylidene)amino]-4-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5800124.png)


![2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5800141.png)
![4-ethoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5800149.png)


![4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5800176.png)

![N,N,N'-trimethyl-N'-{[5-(3-nitrophenyl)-2-furyl]methyl}-1,2-ethanediamine](/img/structure/B5800189.png)
![2-(4-chlorophenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5800191.png)

![9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5800202.png)
![N-ethyl-2,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5800224.png)